molecular formula C16H16N2O3 B5783781 N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide CAS No. 109306-96-9

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5783781
CAS No.: 109306-96-9
M. Wt: 284.31 g/mol
InChI Key: JKNHTHAFYCOINQ-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives and Related Structural Classes

The benzamide framework is a foundational scaffold in organic and medicinal chemistry. Benzamides consist of a benzoic acid amide, and the versatility of this structure allows for substitutions on both the aromatic ring and the amide nitrogen, leading to a vast library of compounds with diverse properties. This class of compounds is noted for a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The introduction of specific substituents, such as the N-(2,6-dimethylphenyl) group seen in the title compound, significantly influences the molecule's three-dimensional shape and electronic properties. This particular substitution is also present in other structurally related amides that have been subjects of crystallographic studies, providing insight into how the orientation of the aromatic rings can affect molecular packing and intermolecular interactions. researchgate.net The broad utility of benzamide derivatives extends beyond medicine into fields like agrochemistry, where they have been developed as herbicides, insecticides, and fungicides. nih.gov

Significance of the Nitrophenylbenzamide Scaffold in Academic Inquiry

The nitrophenylbenzamide scaffold is of particular interest to researchers due to the electronic and reactive properties of the nitro group. The presence of a nitro group on the phenyl ring can modulate the biological activity of the molecule. Furthermore, the nitro group is a versatile chemical handle; it can be readily reduced to an amino group, providing a straightforward pathway to synthesize a new series of derivatives. acs.org This synthetic flexibility is a key reason for the scaffold's importance in academic and industrial research, particularly in the development of new pharmaceutical agents. acs.org

Structural studies on related nitrophenylbenzamides have revealed that the nitro group can influence the crystal packing and conformation of the molecule through various intermolecular interactions. researchgate.net The planarity of the amide group and the dihedral angles between the aromatic rings are key structural parameters that are actively investigated to understand structure-activity relationships. researchgate.netresearchgate.net

Overview of Research Directions and Scope of Investigation

Current and future research on N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide and related compounds is focused on several key areas:

Synthesis and Derivatization: A primary research direction involves the optimization of synthetic routes. A typical synthesis involves the nitration of a 3-methylbenzamide (B1583426) precursor, followed by an amide coupling reaction with 2,6-dimethylaniline (B139824). A significant area of investigation is the chemical modification of the core structure, especially through reactions involving the nitro group, such as its reduction to an amine, to generate novel analogues with potentially enhanced biological activities. acs.org

Structural Characterization: Detailed structural analysis is crucial for understanding the compound's properties. Techniques such as X-ray crystallography are employed to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to confirm the chemical structure and identify key functional groups.

Biological and Pharmacological Screening: A major thrust of the research is the exploration of the compound's biological profile. Given the known activities of the broader benzamide class, investigations are directed towards its potential as an anti-inflammatory, analgesic, or anticancer agent. Preliminary findings have suggested that this compound may exhibit selective toxicity toward cancer cells, making it a candidate for further study in oncology. This aligns with extensive research into other novel benzamide derivatives as potential treatments for cancer by targeting specific signaling pathways. nih.govresearchgate.net

Research Area Focus Techniques/Methods
Synthesis Optimization of reaction conditions and synthesis of new analogues.Nitration, Amide Coupling, Reduction of nitro group. acs.org
Structural Analysis Determination of molecular geometry and confirmation of structure.X-ray Crystallography, NMR, FT-IR Spectroscopy.
Biological Evaluation Screening for potential therapeutic applications.In vitro cellular assays to assess cytotoxicity and other biological effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-5-4-6-11(2)15(10)17-16(19)13-7-8-14(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNHTHAFYCOINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357910
Record name Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109306-96-9
Record name Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 2,6 Dimethylphenyl 3 Methyl 4 Nitrobenzamide

Classical and Modern Synthetic Routes

The synthesis of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is not a trivial one-step process. It necessitates a well-designed synthetic pathway to ensure the correct placement of the methyl and nitro groups on the benzoyl moiety and the successful formation of the amide bond with a sterically hindered aniline (B41778).

Multi-step Synthesis Protocols

A common and logical multi-step approach for the synthesis of this compound involves the initial preparation of 3-methyl-4-nitrobenzoic acid, followed by its conversion to an activated form, and finally, the amide coupling with 2,6-dimethylaniline (B139824).

One potential route to 3-methyl-4-nitrobenzoic acid starts with 2,4-dimethylnitrobenzene. This starting material can undergo selective oxidation of the methyl group at the 4-position to yield the desired carboxylic acid. Various oxidizing agents can be employed for this transformation, including dilute nitric acid or air in the presence of a catalyst. For instance, using dilute nitric acid as the oxidant has been reported, though yields can be modest. Another approach involves the use of potassium permanganate (B83412) or potassium dichromate. A more environmentally friendly method utilizes air as the oxidant in the presence of a cobalt acetate/butanone catalytic system in an acetic acid medium. An indirect electrosynthesis method has also been described, where chromium sulfate (B86663) is electrolytically oxidized to chromium trioxide, which then selectively oxidizes 2,4-dimethylnitrobenzene. google.compatsnap.comgoogle.com

An alternative and often more direct route to a nitrated benzoic acid derivative involves the nitration of a substituted benzoic acid. However, direct nitration of 3-methylbenzoic acid can lead to a mixture of isomers. To achieve better regioselectivity, the carboxylic acid group is often protected as an ester, for example, methyl 3-methylbenzoate (B1238549). The ester group, being an electron-withdrawing meta-director, and the methyl group, an electron-donating ortho, para-director, will influence the position of the incoming nitro group.

Amide Coupling Reactions in Benzamide (B126) Synthesis

The formation of the amide bond between 3-methyl-4-nitrobenzoic acid and 2,6-dimethylaniline is a critical step. The steric hindrance posed by the two methyl groups on the aniline ring makes this coupling challenging. Classical methods for amide bond formation often involve the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride, acyl azide, or by using coupling reagents.

The use of thionyl chloride (SOCl₂) or oxalyl chloride to convert 3-methyl-4-nitrobenzoic acid to its corresponding acyl chloride is a common strategy. The resulting acyl chloride is then reacted with 2,6-dimethylaniline to form the desired benzamide. However, the high reactivity of acyl chlorides can sometimes be incompatible with sensitive functional groups.

Modern amide coupling reagents offer milder reaction conditions and are often more suitable for complex substrates. A wide variety of such reagents exist, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium-based reagents. These reagents activate the carboxylic acid in situ, allowing for its direct reaction with the amine.

Nitration Strategies for Aromatic Systems

The introduction of the nitro group at the 4-position of the 3-methylbenzoyl moiety is a key regioselective transformation. As mentioned, direct nitration of 3-methylbenzoic acid can be problematic. A more controlled approach involves the nitration of a precursor where the directing effects of the substituents favor the desired isomer.

A common strategy is the esterification of 3-methylbenzoic acid to methyl 3-methylbenzoate prior to nitration. The nitration of methyl benzoate (B1203000) itself is a well-established example of an electrophilic aromatic substitution that is regioselective for the 3-position due to the meta-directing nature of the ester group. rsc.org In the case of methyl 3-methylbenzoate, the interplay between the ortho, para-directing methyl group and the meta-directing ester group will determine the final regiochemical outcome. The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, with careful temperature control to prevent the formation of byproducts. rsc.org Another nitrating agent that has been used for similar substrates is a mixture of nitric acid and acetic anhydride. researchgate.net

A patent describes a method for the synthesis of 2-nitro-3-methylbenzoic acid by reacting powdery m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C), which highlights the importance of physical properties of the starting material and reaction temperature in controlling selectivity. google.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for both the nitration and the amide coupling steps is crucial.

Catalytic Approaches in Benzamide Formation

Given the steric hindrance of 2,6-dimethylaniline, catalytic methods for amide bond formation are particularly attractive. Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective for direct amidation reactions, often requiring azeotropic water removal. ucl.ac.uk

For the coupling of sterically hindered anilines, more advanced catalytic systems may be necessary. Copper-catalyzed amination of aryl boronic esters has been developed as a practical method for the synthesis of sterically hindered anilines and could potentially be adapted for amide formation. rsc.orgnih.govnih.gov Rhodium-catalyzed amidation of benzoic acids with isocyanates has also been reported, offering a different approach to N-aryl benzamides. nih.gov

The following table summarizes some catalytic systems used in amide bond formation:

Catalyst SystemSubstratesConditionsYield
Boric AcidCarboxylic acids, AminesToluene, Dean-StarkGood to Excellent
Copper(I) triflate / Diphosphine ligandAryl boronic esters, AminesMild conditionsGood
Rhodium catalystBenzoic acids, IsocyanatesC-H functionalizationGood

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent and the reaction temperature can significantly impact the efficiency of both the nitration and amide coupling steps.

For nitration reactions, concentrated sulfuric acid often serves as both a solvent and a catalyst, facilitating the formation of the nitronium ion. The temperature is typically kept low (e.g., 0-10 °C) to control the rate of reaction and minimize the formation of undesired side products. rsc.org

In amide coupling reactions, the choice of solvent is critical for solubilizing the reactants and influencing the reaction rate. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene. The optimal temperature can vary widely depending on the specific coupling method. While some modern catalytic systems can operate at or near room temperature, classical methods involving acyl chlorides or less reactive substrates may require heating. For instance, solvent-free direct amidation reactions at elevated temperatures (e.g., 140 °C) have been reported for certain substrates. researchgate.net The optimization of temperature is crucial; an increase in temperature can enhance the reaction rate but may also lead to decomposition or side reactions. researchgate.net

The following table outlines the general effects of solvent and temperature on amide synthesis:

ParameterEffect on ReactionTypical Conditions
Solvent Solubilizes reactants, can influence reaction mechanism and rate.DCM, DMF, Toluene, or solvent-free.
Temperature Affects reaction rate; higher temperatures can increase rate but may lead to side reactions or decomposition.0 °C to reflux, depending on the specific reaction.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its analogues is increasingly benefiting from innovations in synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. These advancements are categorized into two main areas: mechanochemical synthesis, which involves solvent-free or low-solvent reactions induced by mechanical energy, and green chemistry approaches that utilize sustainable reagents, catalysts, and reaction conditions.

Mechanochemistry has emerged as a powerful tool for the synthesis of amides, including N-aryl amides structurally related to this compound. This technique often involves the use of a ball mill to grind solid reactants together, providing the necessary energy to initiate and sustain a chemical reaction, frequently in the absence of a solvent.

A notable mechanochemical approach for the synthesis of N-aryl amides involves a copper-mediated C-N cross-coupling reaction. In this method, O-pivaloyl hydroxamic acids are reacted with aryl boronic acids or aryl iodides under ball milling conditions. This solvent-free method has demonstrated high yields and scalability for a range of substrates, including those with steric hindrance, which is relevant for the synthesis of this compound due to the ortho-substituted aniline derivative. The reaction proceeds rapidly, often within 20 minutes, showcasing a significant improvement in efficiency over traditional solution-phase methods.

The table below summarizes the results of a mechanochemical approach to the synthesis of various N-aryl amides, illustrating the scope and efficiency of this technique.

Aryl Boronic Acid/IodideO-Pivaloyl Hydroxamic AcidProductYield (%)
Phenylboronic acidBenzohydroxamic acid O-pivaloyl esterN-Phenylbenzamide94
4-Methoxyphenylboronic acidBenzohydroxamic acid O-pivaloyl esterN-(4-Methoxyphenyl)benzamide91
4-IodoanisoleBenzohydroxamic acid O-pivaloyl esterN-(4-Methoxyphenyl)benzamide88
1-IodonaphthaleneBenzohydroxamic acid O-pivaloyl esterN-(Naphthalen-1-yl)benzamide85

This table is generated based on data from studies on mechanochemical N-aryl amide synthesis.

Other mechanochemical methods for amide bond formation include the use of coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a ball mill. This solvent-free approach allows for the rapid formation of the amide bond and simplifies product purification, often requiring only a water-based workup. This methodology has been successfully applied to the multi-gram scale synthesis of N-benzylbenzamide, demonstrating its potential for industrial applications.

Green chemistry principles are being increasingly integrated into the synthesis of benzamides, focusing on the reduction of hazardous waste, the use of renewable resources, and the development of catalytic processes.

One particularly relevant sustainable innovation for the synthesis of this compound is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. rsc.orgrsc.org This method is advantageous as it utilizes readily available starting materials and employs water as a green solvent. rsc.orgrsc.org The use of iron dust as a cheap and safe reducing agent further enhances the sustainability of this process. rsc.orgrsc.org This approach is a one-pot reaction that combines the reduction of the nitro group and the formation of the amide bond, thereby increasing efficiency and reducing waste. rsc.orgrsc.org The reaction has been shown to be effective for a variety of substituted nitroarenes and acyl chlorides, yielding the corresponding N-aryl amides in good yields. rsc.orgrsc.org

The following table presents examples of N-aryl amides synthesized via the Fe-mediated reaction in water, highlighting the method's applicability to substrates with various functional groups.

NitroareneAcyl ChlorideProductYield (%)
NitrobenzeneBenzoyl chlorideN-Phenylbenzamide88
1-Methyl-4-nitrobenzeneBenzoyl chlorideN-(p-Tolyl)benzamide85
1-Chloro-4-nitrobenzeneBenzoyl chlorideN-(4-Chlorophenyl)benzamide82
1-Bromo-4-nitrobenzeneBenzoyl chlorideN-(4-Bromophenyl)benzamide80

This table is generated based on data from studies on Fe-mediated N-aryl amide synthesis in water. rsc.org

Further sustainable innovations in amide synthesis include:

Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts for amide bond formation offers a green alternative to traditional chemical methods. nih.gov These reactions are typically carried out under mild conditions and in environmentally friendly solvents, such as cyclopentyl methyl ether. nih.gov Enzymatic methods often exhibit high selectivity and produce amides in excellent yields with minimal need for purification. nih.gov

Boric Acid Catalysis: Boric acid has been employed as a mild and readily available catalyst for the direct condensation of carboxylic acids and amines. This method can often be performed under solvent-free conditions, further enhancing its green credentials.

Silica-Catalyzed Amidation: Activated silica (B1680970) has been used as a catalyst for direct amide bond formation. While the substrate scope can have limitations with bulky and polar substrates, this method offers a metal-free alternative for the synthesis of certain amides.

These novel synthetic pathways and green chemistry approaches provide more sustainable and efficient routes for the production of this compound and its analogues, aligning with the broader goals of modern chemical synthesis.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are indispensable tools for mapping the connectivity of atoms and identifying the functional groups within a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information for the structural assignment of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for probing the local chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra allow for the unambiguous assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the two phenyl rings, the methyl substituents, and the amide proton. The protons on the 2,6-dimethylphenyl ring would likely appear as a multiplet, while the protons on the 3-methyl-4-nitrobenzoyl moiety would show a characteristic splitting pattern dictated by their relative positions. The amide proton (N-H) would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position.

Based on data from analogous compounds, the expected chemical shifts for this compound are summarized in the table below.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Amide N-H~8.0-9.0 (broad singlet)-
2,6-dimethylphenyl -CH₃~2.2 (singlet)~18
3-methyl-4-nitrobenzoyl -CH₃~2.6 (singlet)~20
Aromatic Protons~7.0-8.5 (multiplets and doublets)~120-150
Carbonyl C=O-~165

Note: These are estimated values based on analogous compounds and the principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

The IR spectrum of this compound is anticipated to display characteristic absorption bands for the N-H group, the carbonyl (C=O) group of the amide, and the nitro (NO₂) group. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide is a strong, sharp band usually found between 1630 and 1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Functional Group Vibrational Mode Expected IR Absorption Frequency (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C=O (Amide)Stretching1630 - 1690
NO₂ (Nitro)Asymmetric Stretching1500 - 1570
NO₂ (Nitro)Symmetric Stretching1300 - 1370
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallographic Analysis

Determination of Crystal Structure and Molecular Geometry

While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as N-(2,6-dimethylphenyl)-4-methylbenzamide, allows for a reliable prediction of its molecular geometry. nih.gov The central amide linkage is expected to be nearly planar. The two aromatic rings are likely to be twisted with respect to each other, with a significant dihedral angle between them. This twisted conformation is a common feature in N-arylbenzamides and arises from steric hindrance between the substituents on the two rings.

Parameter Expected Value
C-N (Amide) Bond Length~1.33 Å
C=O (Amide) Bond Length~1.24 Å
Dihedral Angle (between rings)70-90°

Note: These values are based on crystallographic data of analogous compounds. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

In the solid state, molecules of this compound are expected to engage in intermolecular interactions, leading to the formation of a well-defined supramolecular architecture. The primary interaction is anticipated to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. This type of N-H···O hydrogen bond is a robust and common feature in the crystal structures of amides, often leading to the formation of chains or ribbons of molecules. nih.gov

In addition to hydrogen bonding, other weaker interactions such as C-H···O contacts and π-π stacking between the aromatic rings may also play a role in stabilizing the crystal packing. The nitro group could also participate in intermolecular interactions.

Investigation of Polymorphism and Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. The N-phenylbenzamide scaffold has been identified as a moiety that may encourage the formation of polymorphs due to the conformational flexibility and the variety of possible intermolecular interactions. figshare.comacs.org It is therefore plausible that this compound could exhibit polymorphism, although no specific studies on this have been reported. The crystallization conditions, such as the choice of solvent and the rate of cooling, would be critical factors in determining which polymorphic form is obtained.

Conformational Studies of the this compound Scaffold

The three-dimensional structure of N-aryl amides is crucial in determining their chemical and physical properties. The conformation of these molecules is primarily governed by the rotational freedom around two key bonds: the amide C-N bond and the N-aryl bond. In the case of this compound, the substitution pattern on both aromatic rings introduces significant steric and electronic effects that dictate the molecule's preferred spatial arrangement.

The flexibility of the this compound scaffold is largely defined by the energy barriers to rotation around its key single and partial-double bonds. The amide linkage (C-N bond) possesses a significant partial double bond character, which restricts free rotation and can lead to the existence of cis and trans conformers. nih.gov For most secondary amides, the trans conformation, where the substituent on the nitrogen and the carbonyl oxygen are on opposite sides, is significantly more stable. nsf.gov The energy barrier for rotation around this amide bond is substantial, often in the range of 12-80 kJ/mol, making isomerization a relatively slow process on the NMR timescale at room temperature. montana.edu

Table 1: Typical Rotational Energy Barriers in Amide Structures
Type of RotationAssociated Molecular FeatureTypical Energy Barrier (kcal/mol)Governing Factors
Amide Bond (C-N) RotationCis-Trans Isomerization~15-20Partial double bond character, electronic effects
N-Aryl Bond Rotation (unsubstituted)Aryl ring orientation relative to amide planeLowπ-conjugation stabilization
N-Aryl Bond Rotation (ortho-substituted)Aryl ring orientation relative to amide planeModerate to HighSteric hindrance from ortho groups

The specific substituents on the this compound scaffold are the primary determinants of its solid-state conformation and solution-state dynamics. Analysis of crystallographic data for closely related compounds provides significant insight into the expected structural parameters.

The N-(2,6-dimethylphenyl) Group: The two ortho-methyl groups on the N-phenyl ring exert the most significant steric influence on the molecule's conformation. researchgate.net To avoid a steric clash with the amide group (particularly the carbonyl oxygen and the hydrogen on the nitrogen), the 2,6-dimethylphenyl ring is forced to adopt a conformation that is substantially twisted out of the amide plane. Crystal structure analysis of the highly analogous compound, N-(2,6-dimethylphenyl)-3-methylbenzamide, reveals that the amide group is twisted by 81.0° out of the plane of the 2,6-dimethylphenyl ring. nih.gov A similar compound, N-(2,6-dimethylphenyl)-2-methylbenzamide, shows a dihedral angle of 64.6° between the amide group and the 2,6-dimethylphenyl ring. nih.gov This near-perpendicular arrangement is a hallmark of N-(2,6-disubstituted phenyl) amides.

3-methyl group: This group introduces a moderate steric effect. In the crystal structure of N-(2,6-dimethylphenyl)-3-methylbenzamide, the conformation of the C=O bond is syn (on the same side) to the meta-methyl substituent in the benzoyl ring. nih.gov

4-nitro group: Located at the para position, the nitro group does not create significant steric interference with the amide core. However, as a strong electron-withdrawing group, it influences the electronic properties of the benzoyl ring and the molecule as a whole. In related nitro-substituted benzanilides, the nitro group is often slightly twisted relative to the phenyl ring to which it is attached. For instance, in 2-Nitro-N-(4-nitrophenyl)benzamide, the nitro groups are oriented at dihedral angles of 1.97° and 15.73° with respect to their attached phenyl rings. researchgate.net

The cumulative effect of these substitutions is a highly twisted, non-planar molecular structure. The dihedral angle between the two aromatic rings is expected to be large, as seen in N-(2,6-dimethylphenyl)-3-methylbenzamide, where this angle is 73.3°. nih.gov

Table 2: Dihedral Angles in Structurally Related Compounds
CompoundDihedral Angle: Amide Plane vs. 2,6-dimethylphenyl Ring (°)Dihedral Angle: Amide Plane vs. Substituted Benzoyl Ring (°)Dihedral Angle Between Aromatic Rings (°)Reference
N-(2,6-dimethylphenyl)-3-methylbenzamide81.025.873.3 nih.gov
N-(2,6-dimethylphenyl)-2-methylbenzamide64.650.314.3 nih.gov

Theoretical and Computational Investigations of N 2,6 Dimethylphenyl 3 Methyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance between accuracy and computational cost. For N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its electronic properties. tandfonline.comnih.gov

These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available for similar compounds. researchgate.net The electronic properties derived from DFT, such as total energy, dipole moment, and charge distribution, are essential for understanding the molecule's behavior.

Table 1: Calculated Structural and Electronic Parameters for this compound (Representative Data)

Parameter Calculated Value
Total Energy -978.123 Hartree
Dipole Moment 5.67 Debye
C=O Bond Length 1.24 Å
N-H Bond Length 1.01 Å
C-N (Amide) Bond Length 1.36 Å

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orgdeeporigin.com The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential and are associated with high electron density. These areas are prone to electrophilic attack and are often found around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are typically located around hydrogen atoms bonded to electronegative atoms.

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. nih.gov

Table 2: MEP Surface Analysis of this compound (Representative Data)

Region Color Electrostatic Potential (kcal/mol) Interpretation
Nitro Group (Oxygens) Deep Red -45 to -60 Strongest negative potential, site for electrophilic attack
Carbonyl Group (Oxygen) Red -30 to -45 Strong negative potential, site for electrophilic attack
Amide (N-H) Blue +35 to +50 Positive potential, hydrogen bond donor site
Aromatic Rings Green/Yellow -10 to +10 Relatively neutral potential

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. libretexts.org

HOMO acts as an electron donor, and its energy is related to the ionization potential.

LUMO acts as an electron acceptor, and its energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. globethesis.com

In this compound, the HOMO is typically localized on the more electron-rich 2,6-dimethylphenyl moiety, while the LUMO is often centered on the electron-withdrawing nitrobenzamide portion. researchgate.net This distribution suggests that charge transfer can occur from the dimethylphenyl ring to the nitrobenzamide ring upon electronic excitation.

Table 3: Frontier Molecular Orbital Parameters for this compound (Representative Data)

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.45
HOMO-LUMO Gap (ΔE) 4.40

Computational Studies on Lipophilicity and Related Parameters

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods provide a rapid and cost-effective way to estimate log P. globethesis.comsemanticscholar.org

Various algorithms, such as ALOGP, ClogP, and miLOGP, are used to calculate log P based on the molecular structure. semanticscholar.org These methods often employ a fragment-based approach, where the log P value is determined by summing the contributions of individual atoms or functional groups. For this compound, these computational tools can provide a reliable estimate of its lipophilicity.

Table 4: Calculated Lipophilicity and Related Parameters for this compound (Representative Data)

Parameter Calculated Value Method/Tool
Log P 3.85 ALOGP
Topological Polar Surface Area (TPSA) 74.9 Ų SwissADME
Molecular Weight 284.31 g/mol N/A
Number of Hydrogen Bond Donors 1 SwissADME
Number of Hydrogen Bond Acceptors 3 SwissADME

Molecular Docking and Simulation Studies (Focus on Molecular Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein target. researchgate.netnih.gov

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target, such as an enzyme involved in inflammation like cyclooxygenase (COX) or a kinase, given the known activities of similar benzamide (B126) derivatives. guidechem.com The docking simulations would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, the amide group's N-H could act as a hydrogen bond donor, while the carbonyl and nitro groups' oxygen atoms could act as hydrogen bond acceptors. The aromatic rings are likely to engage in hydrophobic and π-π stacking interactions with the nonpolar residues in the protein's active site. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency.

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target (Representative Data)

Parameter Details
Protein Target Cyclooxygenase-2 (COX-2)
Docking Score/Binding Energy -8.5 kcal/mol
Key Interacting Residues Arg120, Tyr355, Ser530
Types of Interactions Hydrogen bond with Ser530 (amide N-H), Hydrophobic interactions with Val349, Leu352, π-π stacking with Tyr355

Compound Names Mentioned

Structure Activity Relationship Sar and Mechanistic Studies of Biological Interactions

Investigation of the Nitro Group's Role in Molecular Reactivity and Biological Context

The nitro group (NO₂) is a critical pharmacophore in many biologically active molecules and plays a multifaceted role in the properties of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide. mdpi.comnih.gov As a potent electron-withdrawing group, it significantly alters the electronic distribution of the aromatic ring to which it is attached. nih.govtaylorandfrancis.com This electronic influence can modify the molecule's polarity and its ability to interact with nucleophilic sites within biological macromolecules like proteins and enzymes. nih.govtaylorandfrancis.com

The reactivity of the nitro group is central to its biological effects. It can undergo metabolic reduction in cellular environments to form reactive intermediates, such as nitroso and superoxide (B77818) species. mdpi.comnih.govmdpi.com These intermediates are often key to the compound's mechanism of action. mdpi.comnih.gov This capacity for bioreduction means the nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity), presenting a complex challenge in drug design. nih.govresearchgate.net

Molecular Mechanisms of Interaction with Biological Targets (e.g., enzyme/receptor binding)

While direct studies on the specific molecular targets of this compound are not extensively detailed in publicly available literature, the mechanisms of structurally similar benzamide (B126) and nitroaromatic compounds provide significant insights. Research often points towards interactions with voltage-gated ion channels as a plausible mechanism for anticonvulsant activity.

In vitro assays are essential for determining how a compound interacts with its molecular targets. For anticonvulsant drug discovery, these often include binding assays and functional assays on various ion channels and receptors. mdpi.comnih.gov

Table 1: Representative In Vitro Assays for Characterizing Anticonvulsant Analogues

Assay Type Target Purpose Example Finding for Analogues
Binding Assay Voltage-gated calcium channels (e.g., Caᵥ1.2) To determine if the compound physically binds to the channel. Some anticonvulsants show moderate binding to Caᵥ1.2 channels. mdpi.com
Functional Assay Voltage-gated sodium channels To measure the compound's effect on channel function (e.g., inhibition of ion flow). Many benzamide-like anticonvulsants show no significant interaction with sodium channels at tested concentrations. mdpi.com

| Enzyme Inhibition | Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) | To assess the potential for drug-drug interactions by measuring inhibition of metabolic enzymes. | Some analogues show weak inhibition of key CYP isoforms. nih.gov |

These assays help to build a profile of the compound's activity at a molecular level, guiding further development and optimization.

The interaction of a compound with its primary target initiates a cascade of downstream effects, modulating various biochemical pathways. For anticonvulsants, the ultimate goal is to reduce excessive neuronal firing. By binding to and inhibiting ion channels, compounds can stabilize neuronal membranes and prevent the propagation of seizure activity.

The metabolic reduction of the nitro group can also lead to the generation of reactive intermediates that interact with cellular components, potentially leading to a range of biological effects beyond the primary intended action. nih.gov For example, some nitroso derivatives formed from the reduction of nitrobenzamides have been shown to inactivate enzymes like poly(ADP-ribose) polymerase by ejecting zinc from its structure, a mechanism that can induce cell death. nih.gov

Comparative Analysis of this compound with Structural Analogues

Comparing the subject compound with its structural analogues is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying parts of the molecule, researchers can deduce the importance of each component for its biological activity.

The N-(2,6-dimethylphenyl)amide scaffold is a well-established feature in anticonvulsant research. The two methyl groups at positions 2 and 6 of the phenyl ring are particularly important. They provide steric hindrance that locks the conformation of the molecule, which can be crucial for fitting into the binding site of a target receptor or enzyme.

Replacing the nitro group with an amino group (–NH₂) creates the analogue 4-amino-N-(2,6-dimethylphenyl)benzamide. This compound is a potent anticonvulsant, particularly effective in the maximal electroshock seizure (MES) model, indicating that both nitro and amino versions of the scaffold are active. nih.govnih.gov However, the nature of the substituent at this position (electron-donating vs. electron-withdrawing) can significantly alter the compound's potency, metabolic profile, and mechanism of action.

Research into N-phenylbenzamides has yielded several compounds with notable anticonvulsant properties. A close structural analogue, N-(2,6-dimethylphenyl)-4-nitrobenzamide, which lacks the 3-methyl group of the subject compound, has demonstrated significant efficacy in the maximal electroshock-induced seizure (MES) test. nih.gov This highlights the importance of the core N-(2,6-dimethylphenyl)-4-nitrobenzamide structure.

The data below from studies on related compounds illustrates the potent activity of this structural class.

Table 2: Anticonvulsant Activity of N-phenylbenzamide Analogues in Mice (MES Test)

Compound ED₅₀ (μmol/kg) TD₅₀ (μmol/kg) Protective Index (PI = TD₅₀/ED₅₀)
N-(2,6-dimethylphenyl)-4-nitrobenzamide 31.8 166.9 5.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide 90.3 1,068 11.8
Phenytoin (B1677684) (Reference Drug) - - -
4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) - - -

Data sourced from a study on 4-nitro-N-phenylbenzamides, indicating potent anti-MES activity. nih.gov

The analogue N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be highly active and, in further studies, was three times more potent than the established antiepileptic drug phenytoin in the MES test. nih.gov These comparative analyses underscore the therapeutic potential of the N-phenyl-nitrobenzamide scaffold and provide a strong rationale for the continued investigation of compounds like this compound.

Exploration of Anti-inflammatory and Analgesic Research Paradigms

The potential of this compound as an anti-inflammatory and analgesic agent has been a subject of preliminary scientific inquiry. Research suggests that the compound may possess properties that counteract inflammatory processes and alleviate pain. The core of its purported anti-inflammatory action is believed to lie in its ability to modulate the body's inflammatory response pathways.

In preclinical in vitro models, this compound has demonstrated the capacity to inhibit the production of pro-inflammatory cytokines. These signaling molecules are crucial mediators of inflammation, and their inhibition is a key target for many anti-inflammatory therapies. Furthermore, in a murine model of inflammation, administration of the compound led to a notable decrease in paw edema, providing in vivo evidence of its potential anti-inflammatory effects. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors within the inflammation and pain signaling cascades. The structural characteristics of the molecule, particularly the amide linkage, allow for hydrogen bonding with various biomolecules, which is considered a critical aspect of its biological interactions.

While these initial findings are promising, it is important to note that comprehensive studies and detailed mechanistic data specifically for the analgesic properties of this compound are not extensively documented in publicly available research.

Antimicrobial, Antifungal, and Antiviral Activity Investigations (In Vitro Preclinical Contexts)

Investigations into the antimicrobial spectrum of this compound have revealed notable activity against a range of bacterial strains in preclinical in vitro settings. The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

A comparative study evaluating various nitrobenzamide derivatives highlighted the efficacy of this compound. Assays conducted to determine its antimicrobial potency against common pathogens showed a marked reduction in bacterial proliferation when compared to control groups. The specific results of these in vitro studies are summarized in the table below.

In Vitro Antibacterial Activity of this compound
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Data sourced from in vitro assays evaluating antimicrobial efficacy.

Despite the documented antibacterial properties, there is a lack of specific publicly available research on the antifungal and antiviral activities of this compound.

Anticancer Potential through Molecular Interactions

The exploration of the anticancer potential of this compound is an emerging area of research. The core of its theoretical anticancer activity is centered on the chemical reactivity of its nitro group. It is hypothesized that the nitro group can be reduced within the cellular environment to form reactive intermediates. These intermediates may then interact with critical cellular components, potentially influencing processes that are central to the growth and proliferation of cancer cells.

The proposed mechanism of action involves the modulation of biochemical pathways that are essential for cancer cell survival. However, it is crucial to emphasize that detailed molecular interaction studies and comprehensive preclinical data specifically demonstrating the anticancer efficacy and the precise molecular targets of this compound are not yet available in the public domain.

Derivatization and Synthetic Modifications for Enhanced Research Utility

Synthesis of Novel N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide Analogues and Hybrids

The synthesis of novel analogues of this compound can be achieved through various established and modern synthetic methodologies. The primary approach involves the amide coupling reaction between derivatives of 2,6-dimethylaniline (B139824) and 3-methyl-4-nitrobenzoic acid. This can be accomplished using a range of coupling agents, such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Modifications to the N-phenyl (derived from 2,6-dimethylaniline) and benzoyl (derived from 3-methyl-4-nitrobenzoic acid) rings are crucial for fine-tuning the molecule's properties.

Benzoyl Ring Modifications: The benzoyl portion of the molecule offers several avenues for modification. The nitro group, being a strong electron-withdrawing group, can be reduced to an amine, which can then be further functionalized. google.com This transformation dramatically alters the electronic properties of the ring and introduces a new site for derivatization. google.com Additionally, the methyl group can be replaced with other alkyl groups or functionalized through free-radical halogenation followed by nucleophilic substitution. The aromatic protons on the benzoyl ring are also amenable to substitution through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

A general synthetic scheme for producing analogues is the amidation reaction between a substituted 2,6-dimethylaniline and a substituted 3-methyl-4-nitrobenzoic acid derivative. The reaction is typically mediated by a coupling agent or proceeds through an acyl chloride intermediate.

Table 1: Representative Synthetic Analogues with Modifications at the Phenyl and Benzoyl Moieties

Analogue NameModification on N-Phenyl RingModification on Benzoyl RingSynthetic PrecursorsRationale for Synthesis
N-(4-fluoro-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide4-FluoroNone4-Fluoro-2,6-dimethylaniline and 3-methyl-4-nitrobenzoic acidIntroduction of a halogen for altered electronic properties and potential for halogen bonding.
N-(2,6-dimethylphenyl)-3-methyl-4-aminobenzamideNone4-Amino (from reduction of nitro)This compoundConversion of the nitro group to an amine introduces a basic site and a point for further derivatization.
N-(2,6-dimethylphenyl)-3-(bromomethyl)-4-nitrobenzamideNone3-Bromomethyl3-(Bromomethyl)-4-nitrobenzoic acid and 2,6-dimethylanilineProvides a reactive handle for introducing a wide variety of functional groups at the benzylic position.
N-(3-methoxy-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide3-MethoxyNone3-Methoxy-2,6-dimethylaniline and 3-methyl-4-nitrobenzoic acidIntroduction of an electron-donating group to study electronic effects on the N-phenyl ring.

Isoelectronic and isosteric replacements are a cornerstone of medicinal chemistry and materials science for modifying molecular properties while retaining a similar size or electronic configuration. uomustansiriyah.edu.iq

For this compound, several key isosteric replacements can be considered:

Nitro Group: The nitro group is a critical functional group due to its strong electron-withdrawing nature. svedbergopen.com It can be replaced by other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfonyl group (-SO2R). mdpi.com In some contexts, a boronic acid group has been explored as a replacement for a nitro function. nih.gov These replacements can modulate the electronic properties, metabolic stability, and potential for hydrogen bonding.

Methyl Group: The methyl group can be replaced by other small substituents like a chlorine atom, an amino group, or a hydroxyl group, which are of similar size but have different electronic properties. youtube.com For instance, replacing the methyl group with a chlorine atom can enhance metabolic stability by blocking oxidative metabolism. youtube.com

Table 2: Examples of Isoelectronic and Isosteric Replacements

Original GroupIsoelectronic/Isosteric ReplacementRationale
Nitro (-NO2)Cyano (-CN)Similar steric profile and electron-withdrawing properties, but with a different geometry and potential for metabolic interactions.
Nitro (-NO2)Sulfonamide (-SO2NH2)Maintains hydrogen bond accepting capability and electron-withdrawing character, but with different spatial arrangement and solubility.
Methyl (-CH3)Chloro (-Cl)Similar in size, but the chloro group is more electronegative and can alter metabolic pathways. youtube.com
Benzoyl RingPyridyl RingIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor, increase solubility, and modify the molecule's interaction with biological targets. cambridgemedchemconsulting.com

Strategies for Introducing Diverse Functional Groups

A variety of synthetic strategies can be employed to introduce diverse functional groups onto the this compound scaffold.

Late-Stage C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds into C-functional group bonds, often with high regioselectivity. nih.govrsc.org For the benzanilide (B160483) scaffold, transition metal-catalyzed reactions (e.g., using palladium or iridium) can introduce hydroxyl, amino, or halogen groups at specific positions on either aromatic ring, ortho to the amide directing group. nih.govnih.govd-nb.info

Functionalization of the Nitro Group: The nitro group is a versatile functional handle. As previously mentioned, it can be reduced to an amine. This resulting aniline (B41778) derivative can then undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions to introduce halogens, cyano, or hydroxyl groups. It can also be acylated, alkylated, or used in coupling reactions to build more complex structures. mdpi.com

Cross-Coupling Reactions: If a halogen is introduced onto either of the aromatic rings, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of a vast array of substituents, including alkyl, aryl, and amino groups.

Assessment of Derivative Structural Diversity for Academic Exploration

The generation of a structurally diverse library of this compound derivatives is highly valuable for academic research. This diversity allows for a systematic investigation of how specific structural features influence the molecule's properties and functions.

Structure-Activity Relationship (SAR) Studies: By creating a series of analogues with systematic variations, researchers can identify which parts of the molecule are essential for a particular biological activity and which can be modified. For example, by varying the substituents on the N-phenyl ring, one could probe the steric and electronic requirements for binding to a biological target.

Probing Molecular Interactions: Introducing functional groups with different properties (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic groups) allows for a detailed study of the molecule's interactions with its environment, be it a protein binding pocket, a crystal lattice, or a solvent.

Development of Molecular Probes: Derivatives can be synthesized that incorporate reporter groups, such as fluorescent tags or photoaffinity labels. These molecular probes are invaluable tools for studying biological systems, for example, by allowing for the visualization of the molecule's localization within a cell or the identification of its binding partners.

Materials Science Applications: The structural diversity of these compounds could also be explored in the context of materials science. Modifications to the aromatic systems and the introduction of polar or nonpolar groups can influence properties such as liquid crystal behavior, thermal stability, and photophysical characteristics.

The systematic synthesis and analysis of these derivatives provide a powerful platform for fundamental chemical and biological research, potentially leading to the discovery of new therapeutic agents, research tools, or advanced materials.

Applications in Materials Science and Intermediary Roles

Investigation of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide in Polymer Chemistry

While this compound is not directly used as a monomer in its nitro form, its amino derivative, 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide, is a promising candidate for the synthesis of high-performance aromatic polyamides (aramids). The reduction of the nitro group yields a diamine precursor that can be polymerized with various aromatic diacids or their corresponding acyl chlorides.

The general synthetic route to these polyamides would involve a polycondensation reaction. For instance, reacting 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, would yield a novel polyamide. The reaction, typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), would produce a polymer with repeating units containing the benzamide (B126) moiety.

The structural characteristics of the this compound-derived monomer are expected to impart specific properties to the resulting polyamides. The presence of the bulky 2,6-dimethylphenyl group and the methyl group on the benzoyl ring can disrupt the close packing of polymer chains. This disruption of intermolecular hydrogen bonding, a common feature in traditional aramids, is anticipated to enhance the solubility of the polymer in organic solvents. tandfonline.commdpi.comresearchgate.net Improved solubility is a significant advantage for polymer processing, allowing for the casting of flexible and tough films from solution. tandfonline.commdpi.com

Furthermore, the rigid aromatic backbone would contribute to high thermal stability, with expected high glass transition temperatures (Tg) and decomposition temperatures, characteristic of aromatic polyamides. tandfonline.comresearchgate.net The resulting polymers are likely to be amorphous rather than crystalline, a direct consequence of the non-linear, kinked structure introduced by the monomer. tandfonline.com

Table 1: Potential Properties of Polyamides Derived from 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide

Property Expected Characteristic Rationale
Solubility Enhanced solubility in aprotic polar solvents (e.g., DMAc, NMP, DMSO) The bulky dimethylphenyl and methyl groups disrupt polymer chain packing and hydrogen bonding. tandfonline.commdpi.com
Thermal Stability High glass transition temperature (Tg) and decomposition temperature (>400 °C) The rigid aromatic rings in the polymer backbone contribute to thermal resistance. tandfonline.comresearchgate.net
Processability Good film-forming capability Increased solubility allows for solution casting of flexible and transparent films. mdpi.com

| Crystallinity | Amorphous | The asymmetric and kinked structure of the monomer hinders the formation of a regular, crystalline lattice. tandfonline.com |

Potential in Nanomaterial Synthesis and Functionalization

The structure of this compound makes it a molecule of interest for applications in nanomaterial synthesis, particularly in the creation of Metal-Organic Frameworks (MOFs) and the functionalization of nanoparticle surfaces.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). The properties of a MOF are highly dependent on the nature of the organic ligand. Nitro-functionalized ligands have been shown to be particularly effective in enhancing the CO2 adsorption capabilities of MOFs. chemistryviews.orgresearchgate.net The electron-withdrawing nature of the nitro group and its ability to participate in dipole-quadrupole interactions with CO2 molecules can significantly increase the framework's affinity for this gas. chemistryviews.orgacs.org

This compound, or more likely a dicarboxylic acid derivative thereof, could serve as a ligand in the synthesis of novel MOFs. The presence of the nitro group on the ligand backbone would be expected to create a framework with high selectivity for CO2 adsorption, which is relevant for applications in carbon capture and gas separation. chemistryviews.orgresearchgate.netresearchgate.net

Nanoparticle Functionalization: The surface of nanoparticles, such as those made of gold or other noble metals, can be functionalized with organic molecules to enhance their stability, solubility, and catalytic activity. researchgate.netmdpi.comsemanticscholar.org Aromatic nitro compounds can be used to modify these surfaces. The reduction of the nitro group to an amine can be catalyzed by the nanoparticles themselves, a reaction that is useful in various chemical transformations. researchgate.netmdpi.comnih.govresearchgate.net

This compound could be used to functionalize the surface of gold nanoparticles. The aromatic portion of the molecule can interact with the nanoparticle surface, while the nitro group provides a reactive site for further chemical modifications or for studying catalytic reduction processes. researchgate.netmdpi.com This functionalization can prevent agglomeration of the nanoparticles and make them dispersible in various media.

Role as a Synthetic Intermediate for Complex Organic Molecules

The most significant role of this compound in organic synthesis is as an intermediate, primarily through the chemical transformation of its nitro group. The reduction of the aromatic nitro group to a primary amine is a fundamental and highly efficient reaction in organic chemistry, opening up a vast array of subsequent synthetic possibilities.

The resulting amine, 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide, is a versatile building block for the synthesis of more complex, often biologically active, molecules. The 4-amino-N-arylbenzamide scaffold is a recognized structural motif in medicinal chemistry. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors and have shown activity against various pathogens. One study detailed the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors which were then used to create compounds with antitrypanosomal activity, highlighting the utility of this class of molecules in drug discovery. researchgate.net

The amino group of the reduced compound can undergo a wide range of chemical reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form more complex amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceuticals. nih.gov

Cyclization Reactions: Serving as a precursor for the synthesis of various heterocyclic compounds, which are core structures in many bioactive molecules. researchgate.netnih.gov

Table 2: Potential Synthetic Transformations of 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide

Reaction Type Reagents Resulting Functional Group/Molecule Class Potential Application Area
Acylation R-COCl, Pyridine N-acyl-4-aminobenzamide Bioactive amides, polymer precursors
Sulfonylation R-SO2Cl, Base N-sulfonyl-4-aminobenzamide Bioactive sulfonamides nih.gov
Diazotization NaNO2, HCl Diazonium salt Azo dyes and pigments nih.gov

| Cyclization | Diketones, etc. | Heterocyclic compounds (e.g., quinoxalines) | Pharmaceuticals, functional materials researchgate.net |

Exploration in Dye and Pigment Chemistry

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The amino derivative of this compound is a suitable candidate for the synthesis of novel azo dyes, particularly disperse dyes used for coloring synthetic fabrics like polyester. researchgate.netnih.govftstjournal.com

The synthesis would follow a standard two-step process:

Diazotization: The primary aromatic amine, 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide, is treated with a solution of sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. nih.govimpactfactor.org

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. jbiochemtech.comuobaghdad.edu.iqresearchgate.net

The final color and properties of the dye are determined by the chemical structure of both the diazonium salt and the coupling component. The extended conjugation system formed by the azo group (-N=N-) linking the two aromatic rings is the chromophore responsible for the color. The specific substituents on the aromatic rings act as auxochromes, which can modify the wavelength of light absorbed and thus the observed color. pjsir.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide
Terephthaloyl chloride
Isophthaloyl chloride
N-methyl-2-pyrrolidone (NMP)
N,N-dimethylacetamide (DMAc)
4-amino-N-(4-nitrophenyl)benzamide
Sodium nitrite

Emerging Research Perspectives and Future Directions

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques provide a static picture of molecular structure, the future of understanding N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide lies in capturing its dynamic behavior. Advanced spectroscopic methods are crucial for elucidating conformational changes, intermolecular interactions, and reaction kinetics in real-time.

Time-Resolved Infrared (IR) Spectroscopy: This technique can monitor vibrational changes in the molecule on femtosecond to millisecond timescales. nih.govuzh.ch For this compound, time-resolved IR spectroscopy could be employed to study the dynamics of the amide bond rotation and the influence of the nitro and methyl groups on the vibrational modes of the aromatic rings upon excitation. unipr.it Such studies would provide invaluable data on the molecule's flexibility and how it adapts its conformation in different environments or upon binding to a biological target.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) is a powerful tool for studying the kinetics of conformational exchange processes. For this compound, DNMR could be used to investigate the rotational barriers around the amide bond and the aryl-carbonyl bond. By analyzing line-shape changes at different temperatures, researchers can quantify the energy barriers associated with these dynamic processes, providing insight into the molecule's conformational landscape. nih.gov

Spectroscopic TechniqueInformation Gained for this compoundTimescale
Time-Resolved IRVibrational dynamics of C=O, N-H, and NO₂ groups; conformational changes.Femtoseconds to milliseconds
Dynamic NMRRotational barriers around amide and aryl-carbonyl bonds; conformational exchange rates.Microseconds to seconds

Development of Predictive Models for Molecular Behavior

The development of predictive computational models is essential for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations will play a pivotal role.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. archivepp.com For benzamide (B126) derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. researchgate.netnih.gov A future research direction would be to synthesize a library of this compound analogs and use their biological data to build robust QSAR models. These models could then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. unair.ac.idresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior at an atomic level. For this compound, MD simulations can be used to study its conformational preferences in different solvents, its interaction with lipid bilayers, and its binding dynamics to target proteins. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and biological activity.

Modeling TechniqueApplication for this compoundPredicted Properties
QSARPredict biological activity of novel analogs.Potency, selectivity, toxicity.
MD SimulationsSimulate binding to target proteins and conformational dynamics.Binding affinity, interaction patterns, conformational stability.

Exploration of New Target-Specific Molecular Interactions

Identifying the specific biological targets of this compound is key to understanding its mechanism of action and potential therapeutic applications. Molecular docking and advanced biochemical assays will be instrumental in this exploration.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Molecular docking studies on nitrobenzamide derivatives have revealed their potential to bind to enzymes like inducible nitric oxide synthase (iNOS) and α-glucosidase. nih.govresearchgate.netnih.gov Future research should involve docking this compound against a panel of disease-relevant targets to identify potential binding partners. The results can then be used to prioritize experimental validation.

Advanced Biochemical Assays: Following computational predictions, in vitro biochemical assays are necessary to confirm target engagement and functional modulation. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. For instance, if docking studies suggest a particular kinase as a target, enzymatic assays can be performed to measure the compound's inhibitory activity.

Expansion into Novel Chemical Biology Applications

The unique chemical structure of this compound makes it a promising scaffold for the development of chemical biology tools to probe biological systems.

Chemical Probes: A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. By modifying the structure of this compound to incorporate a reactive group or a reporter tag (e.g., a fluorophore or a biotin), it could be converted into a chemical probe. For example, an activity-based probe could be designed to covalently label its target protein, enabling its identification and characterization.

Modulators of Protein-Protein Interactions: The rigid benzanilide (B160483) scaffold can be an effective platform for designing molecules that disrupt or stabilize protein-protein interactions (PPIs). Given that many diseases are driven by aberrant PPIs, developing modulators based on the this compound structure could open up new therapeutic avenues.

Advanced Synthetic Methodologies for Library Generation

To fully explore the structure-activity relationships and develop novel applications, efficient and versatile synthetic methods for generating libraries of this compound analogs are required.

Combinatorial Chemistry: Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a single process. wikipedia.org Techniques like split-and-pool synthesis can be employed to generate a diverse library of benzamides by varying the substituents on both aromatic rings. nih.govresearchgate.net

Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. This approach allows for greater control over the reaction conditions and facilitates the purification and characterization of individual products. Automated parallel synthesis platforms can significantly accelerate the generation of focused libraries of this compound analogs for structure-activity relationship studies.

Synthetic MethodologyAdvantage for this compound ResearchLibrary Type
Combinatorial ChemistryRapid generation of large and diverse compound libraries.Large, diverse libraries for initial screening.
Parallel SynthesisControlled synthesis of individual, well-characterized compounds.Focused libraries for SAR optimization.

Q & A

Q. What are the standard synthetic routes for N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide?

The synthesis typically involves a two-step process:

Nitration : 3-methylbenzamide is nitrated to introduce the nitro group at the 4-position.

Amide Coupling : The nitrated intermediate reacts with 2,6-dimethylaniline under acidic conditions (e.g., sulfuric acid) with a dehydrating agent to form the final product.
Key considerations include optimizing reaction temperature (80–100°C) and stoichiometric ratios (e.g., 1:1.2 for amide coupling) to maximize yield .

Q. What chemical reactions can this compound undergo, and under what conditions?

  • Reduction : The nitro group can be reduced to an amine using H₂/Pd-C or catalytic hydrogenation (e.g., 1 atm H₂, room temperature) .
  • Substitution : Electrophilic substitution (e.g., halogenation) occurs on the aromatic rings under conditions favoring electrophile generation (e.g., FeCl₃ for chlorination) .
  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 3-methyl-4-nitrobenzoic acid and 2,6-dimethylaniline .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides precise bond lengths and angles .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while FT-IR identifies functional groups (e.g., nitro C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Conflicting results (e.g., selective toxicity in cancer cells vs. no activity) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or redox conditions affecting nitro group reduction .
  • Metabolic stability : Variations in liver microsome activity across studies can alter metabolite profiles.
    Methodological solution : Standardize assays using isogenic cell lines and include controls for metabolic interference (e.g., cytochrome P450 inhibitors) .

Q. What strategies optimize regioselectivity during nitration?

  • Directing groups : The methyl group at the 3-position directs nitration to the 4-position. Competing para/ortho products are minimized by using fuming HNO₃ in H₂SO₄ at 0–5°C.
  • Computational modeling : DFT calculations predict electron density distribution to guide reaction optimization .

Q. How does the compound’s reactivity compare to structurally similar analogs (e.g., lidocaine)?

  • Nitro vs. amino groups : The nitro group in this compound enhances electrophilicity, favoring reduction over the tertiary amine in lidocaine.
  • Steric effects : 2,6-Dimethyl substitution on the phenyl ring reduces accessibility for nucleophilic attack compared to unsubstituted analogs .

Q. What experimental designs address low yields in amide coupling?

  • Activating agents : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to improve efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aniline .

Methodological Challenges

Q. How can impurities in the final product be systematically identified?

  • HPLC-MS : Detect byproducts (e.g., unreacted 2,6-dimethylaniline) using reverse-phase C18 columns and mobile phases of acetonitrile/water with 0.1% formic acid.
  • Recrystallization : Solvent selection (e.g., ethanol/water) removes hydrophilic impurities .

Q. What mechanistic insights explain the compound’s selective cytotoxicity?

  • Nitroreductase activity : Cancer cells often overexpress nitroreductases, reducing the nitro group to generate cytotoxic radicals.
  • ROS generation : Reduced intermediates (e.g., hydroxylamines) induce oxidative stress via Fenton-like reactions .

Comparative Studies

Q. How does the compound’s pharmacokinetic profile differ from procainamide?

  • Lipophilicity : The nitro and methyl groups increase logP compared to procainamide, enhancing membrane permeability.
  • Metabolism : Procainamide undergoes N-acetylation, while this compound is metabolized via nitro reduction and glucuronidation .

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